1H NMR and 13C NMR chemical shift data for 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde
1H NMR and 13C NMR chemical shift data for 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper
Executive Summary & Structural Rationale
In modern pharmaceutical development, functionalized benzaldehydes serve as critical electrophilic building blocks. Specifically, 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde (CAS: 628711-48-8) is heavily utilized in the synthesis of complex therapeutic agents, including Lsd1 modulators[1] and Retinoid-X-Receptor (RXR) selective agonists[2].
Accurate structural verification of this intermediate is paramount. A misassignment of the halogenation site or incomplete alkylation can derail multi-step synthetic campaigns. As a Senior Application Scientist, I approach the Nuclear Magnetic Resonance (NMR) characterization of this molecule not merely as a data collection exercise, but as a study of competing electronic effects. The aromatic core is subjected to a "push-pull" system: the highly electron-withdrawing formyl group (-CHO), the inductively withdrawing but sterically bulky bromine (-Br), and the electron-donating cyclopropylmethoxy ether linkage.
This guide provides a rigorous, self-validating framework for the 1 H and 13 C NMR assignment of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde, detailing the causality behind the observed chemical shifts.
Electronic Effects & Signal Causality
Understanding the chemical shifts of this molecule requires mapping the electronic contributions of its three substituents.
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The Formyl Group (-CHO): The carbonyl π -system exerts a strong magnetic anisotropy and resonance-withdrawing effect, significantly deshielding the ortho protons (H-2 and H-6).
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The Bromine Atom (-Br): While inductively electron-withdrawing (deshielding nearby protons), bromine exhibits a pronounced "heavy atom effect" in 13 C NMR. Spin-orbit coupling induced by the large halogen nucleus causes an anomalous upfield shift for the substituted carbon (C-3).
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The Cyclopropylmethoxy Group: The oxygen atom donates electron density into the ring via resonance, strongly shielding the ortho position (H-5). Furthermore, the highly strained cyclopropane ring possesses C-C bonds with high s-character. The resulting σ -electron ring current creates a shielding cone that pushes the cyclopropyl protons far upfield (0.3–1.3 ppm)[3].
Electronic substituent effects governing the chemical shifts of the aromatic core.
Quantitative Spectral Data
The following tables synthesize the expected high-resolution NMR data based on empirical predictive models and literature precedents for analogous cyclopropylmethoxy-functionalized benzaldehydes[3].
Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Mechanistic Rationale |
| -CHO | 9.83 | Singlet (s) | - | 1H | Extreme deshielding due to carbonyl magnetic anisotropy. |
| H-2 | 8.07 | Doublet (d) | 2.0 | 1H | Deshielded by ortho-Br and meta-CHO. Small meta-coupling to H-6. |
| H-6 | 7.78 | Doublet of doublets (dd) | 8.4, 2.0 | 1H | Deshielded by ortho-CHO. Exhibits ortho-coupling to H-5 and meta-coupling to H-2. |
| H-5 | 6.97 | Doublet (d) | 8.4 | 1H | Shielded by resonance from the ortho-alkoxy oxygen. |
| -O-CH 2 - | 3.98 | Doublet (d) | 7.0 | 2H | Deshielded by direct attachment to the electronegative oxygen atom. |
| -CH- (Cp) | 1.30 | Multiplet (m) | - | 1H | Cyclopropyl methine proton; shielded by ring strain. |
-CH
2
| 0.65 | Multiplet (m) | - | 2H | Cyclopropyl methylene protons (trans/cis overlap). |
| -CH
2
| 0.38 | Multiplet (m) | - | 2H | Cyclopropyl methylene protons (trans/cis overlap). |
Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Carbon Type | Mechanistic Rationale |
| -CHO | 189.8 | C=O | Highly deshielded carbonyl carbon. |
| C-4 | 159.5 | Quaternary (C-O) | Oxygen attachment causes significant downfield inductive shift. |
| C-2 | 134.2 | Aromatic CH | Influenced by the adjacent inductive pull of bromine. |
| C-6 | 130.8 | Aromatic CH | Ortho to the electron-withdrawing aldehyde. |
| C-1 | 130.5 | Quaternary (C-C=O) | Attachment point of the aldehyde group. |
| C-3 | 112.8 | Quaternary (C-Br) | Heavy atom effect of bromine causes relative shielding. |
| C-5 | 112.5 | Aromatic CH | Shielded by ortho-alkoxy resonance donation. |
| -O-CH 2 - | 74.5 | Aliphatic CH 2 | Deshielded by direct oxygen bond. |
| -CH- (Cp) | 10.2 | Aliphatic CH | Cyclopropyl ring strain effects. |
-CH
2
| 3.2 | Aliphatic CH 2 | High s-character of cyclopropyl C-C bonds causes extreme shielding. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural elucidation, data acquisition must follow a self-validating protocol. The workflow below incorporates internal quality checks to guarantee that the resulting spectra are artifact-free and structurally definitive.
Step-by-Step Methodology
Step 1: Sample Preparation & Internal Referencing
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Weigh 15–20 mg of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde.
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Dissolve the solid completely in 0.6 mL of high-purity deuterated chloroform (CDCl 3 ) containing 0.03% (v/v) tetramethylsilane (TMS).
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Validation Check: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube. Particulate matter causes magnetic susceptibility gradients, which will artificially broaden the sensitive cyclopropyl multiplets.
Step 2: Instrument Calibration (Shimming & Tuning)
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Insert the sample into a 400 MHz (or higher) NMR spectrometer.
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Lock the spectrometer to the deuterium signal of CDCl 3 .
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Perform automated or manual tuning and matching for both the 1 H and 13 C channels to maximize probe sensitivity.
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Validation Check: Shim the Z-axis gradients until the line width of the TMS signal at half-height is <0.5 Hz.
Step 3: Data Acquisition
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1 H NMR: Execute a standard single-pulse sequence (zg30). Set the spectral width to 12 ppm and the relaxation delay (D1) to 2.0 seconds. Collect 16 to 32 scans.
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13 C NMR: Execute a composite pulse decoupling sequence (zgpg30). Set the spectral width to 250 ppm and the relaxation delay to 2.5 seconds. Collect a minimum of 512 scans to ensure a high signal-to-noise ratio for the quaternary carbons (C-1, C-3, C-4).
Step 4: Orthogonal Validation (2D NMR)
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If the differentiation between C-2 and C-6 remains ambiguous due to concentration-dependent shift variations, acquire a Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectrum.
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Validation Check: The HMBC will show a definitive 3-bond correlation ( 3JCH ) from the aldehyde proton (~9.83 ppm) to C-2 and C-6, but not to C-5, definitively locking the aromatic assignment.
Step 5: Signal Processing
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Apply a 0.3 Hz exponential line broadening function for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).
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Phase and baseline correct the spectra manually.
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Calibrate the chemical shift axis by setting the internal TMS peak to exactly 0.00 ppm.
Standardized workflow for high-resolution NMR data acquisition and spectral processing.
References
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World Intellectual Property Organization. Lsd1 modulators. Patent WO2024141757A1.[1] URL:
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National Institutes of Health (PMC). Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists.[2] URL:[Link]
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Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm: 2-(Cyclopropylmethoxy)benzaldehyde NMR Characterization.[3] URL:[Link]
Sources
- 1. WO2024141757A1 - Lsd1 modulators - Google Patents [patents.google.com]
- 2. Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Novel Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (CD3254) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
